molecular formula C15H11Br3N4O2 B1624419 Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate CAS No. 219793-60-9

Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate

Cat. No. B1624419
CAS RN: 219793-60-9
M. Wt: 519 g/mol
InChI Key: XEJNEJFLBCJBCQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate, commonly known as TBPB, is a synthetic compound that is widely used in scientific research. It is a potent and selective activator of protein kinase C (PKC) and has been shown to have a wide range of biological effects.

Mechanism of Action

TBPB activates Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate by binding to the C1 domain of the enzyme, which is responsible for binding to the second messenger diacylglycerol (DAG). TBPB mimics the structure of DAG and thus can activate Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate in the absence of DAG. Once activated, Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate phosphorylates a variety of downstream targets, leading to a wide range of biological effects.
Biochemical and physiological effects:
TBPB has been shown to have a wide range of biological effects, including the activation of ion channels, the modulation of neurotransmitter release, and the regulation of gene expression. TBPB has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in vivo. In addition, TBPB has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBPB is its selectivity for Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate, which allows researchers to study the specific role of Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate in various biological processes. However, TBPB has some limitations as well. It is relatively unstable and can degrade over time, which can affect its activity. In addition, TBPB can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are many future directions for research on TBPB. One area of interest is the development of more stable analogs of TBPB that retain its potency and selectivity for Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate. Another area of interest is the study of the role of Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate in specific diseases, such as cancer and cardiovascular disease. Finally, the development of more specific inhibitors of Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate could have therapeutic potential in a variety of diseases.

Scientific Research Applications

TBPB is used extensively in scientific research as a tool to study the role of Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate in various biological processes. It has been shown to activate Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate in a variety of cell types and tissues, including neurons, cardiac myocytes, and smooth muscle cells. TBPB has also been used to study the role of Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate in cancer cell proliferation and migration, as well as in inflammatory responses.

properties

IUPAC Name

ethyl 2-cyano-3-[4-(3,4,5-tribromopyrazol-1-yl)anilino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br3N4O2/c1-2-24-15(23)9(7-19)8-20-10-3-5-11(6-4-10)22-14(18)12(16)13(17)21-22/h3-6,8,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJNEJFLBCJBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409061
Record name Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate

CAS RN

219793-60-9
Record name Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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